1,1,1-Trifluorooct-7-yne-2,4-dione
Description
Contextualization of 1,1,1-Trifluorooct-7-yne-2,4-dione (B6193456) within the Landscape of Advanced Multifunctional Compounds
This compound is a prime example of an advanced multifunctional compound, where the interplay between its distinct reactive sites can be harnessed for selective chemical modifications. The presence of the β-diketone moiety, a classic chelating agent, alongside a reactive terminal alkyne, opens up possibilities for orthogonal reactions, where each functional group can be addressed independently. This characteristic is highly sought after in fields such as medicinal chemistry, catalysis, and polymer science, where precise control over molecular structure is paramount.
Strategic Importance of Fluorine Substitution in Organic Synthesis and Material Science
The introduction of fluorine atoms, and particularly the trifluoromethyl (CF3) group, into organic molecules imparts profound changes to their physical, chemical, and biological properties. mdpi.comunicam.it The high electronegativity of fluorine can significantly alter the acidity of neighboring protons, influence molecular conformation, and enhance thermal and metabolic stability. In the case of β-diketones, the presence of a trifluoromethyl group increases the acidity of the methylene (B1212753) protons and enhances the volatility and stability of their metal complexes. mdpi.com These properties are highly advantageous in applications such as metal-organic chemical vapor deposition (MOCVD) and as ligands in catalysis. mdpi.commdpi.com
Key Effects of Trifluoromethyl Substitution:
| Property Affected | Consequence of CF3 Substitution |
| Acidity | Increased acidity of α-protons in β-diketones. |
| Volatility | Enhanced volatility of metal complexes. mdpi.com |
| Thermal Stability | Improved thermal stability of the molecule and its derivatives. mdpi.com |
| Lipophilicity | Increased lipophilicity, which can influence biological activity. |
| Reactivity | Altered reactivity of the carbonyl groups. |
Versatility of Alkyne Functionality as a Synthon in Chemical Transformations
Alkynes are exceptionally versatile functional groups in organic synthesis, serving as precursors to a vast array of other functionalities. libretexts.orgnumberanalytics.comnumberanalytics.comvaia.com The carbon-carbon triple bond is rich in π-electrons, making it susceptible to a variety of addition reactions. libretexts.org Furthermore, terminal alkynes possess an acidic proton that can be readily removed to form a powerful nucleophile, the acetylide anion, which is instrumental in forming new carbon-carbon bonds. libretexts.org The alkyne moiety can participate in a wide range of transformations, including hydrogenations, hydrations, cycloadditions, and metal-catalyzed cross-coupling reactions. numberanalytics.comnumberanalytics.com
Common Transformations of Alkynes:
| Reaction Type | Description |
| Addition Reactions | Addition of halogens, hydrogen halides, and water across the triple bond. libretexts.org |
| Reduction | Hydrogenation to form alkenes or alkanes. |
| Alkylation | Formation of new C-C bonds via the acetylide anion. libretexts.org |
| Cycloaddition Reactions | Participation in [2+2], [3+2], and other cycloadditions to form cyclic compounds. numberanalytics.com |
| Sonogashira Coupling | Palladium-catalyzed cross-coupling with aryl or vinyl halides. |
| Alkyne Metathesis | Exchange of alkylidyne groups between two alkynes. numberanalytics.com |
Overview of Research Paradigms and Scientific Significance of this compound
While specific research on this compound is not extensively documented in publicly available literature, its scientific significance can be inferred from the well-established chemistry of its constituent parts. The compound is a valuable building block for creating more complex molecules. The β-diketone portion can act as a ligand to form coordination complexes with a variety of metal ions. mdpi.com The properties of these complexes, such as their luminescence or catalytic activity, can be fine-tuned by the nature of the metal and the ligand.
Simultaneously, the terminal alkyne offers a reactive handle for a plethora of organic transformations. For instance, it can be utilized in "click" chemistry, a set of powerful and reliable reactions, to attach the molecule to other chemical entities, such as polymers, biomolecules, or surfaces. The orthogonal nature of the β-diketone and alkyne functionalities allows for a stepwise and controlled construction of intricate molecular systems.
The synthesis of this compound would likely involve a Claisen condensation, a standard method for preparing β-diketones. mdpi.com This would typically involve the reaction of a methyl ketone with an appropriate ester in the presence of a strong base.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C8H7F3O2 | PubChem uni.lu |
| Molecular Weight | 192.14 g/mol | PubChem uni.lu |
| SMILES | C#CCCC(=O)CC(=O)C(F)(F)F | PubChem uni.lu |
| InChI | InChI=1S/C8H7F3O2/c1-2-3-4-6(12)5-7(13)8(9,10)11/h1H,3-5H2 | PubChem uni.lu |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7F3O2 |
|---|---|
Molecular Weight |
192.13 g/mol |
IUPAC Name |
1,1,1-trifluorooct-7-yne-2,4-dione |
InChI |
InChI=1S/C8H7F3O2/c1-2-3-4-6(12)5-7(13)8(9,10)11/h1H,3-5H2 |
InChI Key |
ZYFZMTSXJUIOLW-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC(=O)CC(=O)C(F)(F)F |
Origin of Product |
United States |
Synthetic Pathways and Mechanistic Considerations for 1,1,1 Trifluorooct 7 Yne 2,4 Dione
Historical Development of Synthetic Approaches to Fluorinated β-Diketones
The synthesis of β-diketones has been a cornerstone of organic chemistry for over a century, with the Claisen condensation being a classical and widely utilized method. acs.org The introduction of fluorine into these structures, particularly the trifluoromethyl group, gained significant traction in the mid-20th century as the unique properties imparted by fluorine were increasingly recognized in various fields, including pharmaceuticals and materials science. acs.org
Early methods for creating fluorinated β-diketones often involved the Claisen condensation of a fluorinated ester with a ketone. mdpi.com This approach remains a fundamental strategy. Over the years, advancements have focused on improving reaction conditions, developing more efficient catalysts, and expanding the substrate scope to allow for the synthesis of increasingly complex and functionally diverse fluorinated β-diketones. mdpi.com The use of various condensing agents such as sodium hydride, sodium methoxide, and lithium diisopropylamide (LDA) has been explored to optimize yields and reaction selectivity. mdpi.commdpi.com
Convergent and Linear Synthesis Strategies for 1,1,1-Trifluorooct-7-yne-2,4-dione (B6193456)
The construction of a molecule with multiple functional groups like this compound can be approached through either a linear or a convergent synthesis.
| Synthesis Strategy | Description | Advantages for this compound |
| Linear Synthesis | Step-by-step construction of the molecule from a single starting material. | Simpler planning of reaction sequence. |
| Convergent Synthesis | Independent synthesis of molecular fragments followed by their assembly. | Higher overall yield, increased efficiency, and greater flexibility in fragment preparation. |
Elaboration of the Trifluoromethyl Group
The introduction of the trifluoromethyl (CF3) group is a critical step. A common and effective method for this is the use of a trifluoroacetylating agent. Ethyl trifluoroacetate (B77799) is a widely used and commercially available reagent for this purpose. In the context of a Claisen condensation, ethyl trifluoroacetate can serve as the electrophilic partner, reacting with a suitable nucleophile to introduce the trifluoroacetyl group. google.com Alternatively, trifluoromethyl ketones can be synthesized through the nucleophilic trifluoromethylation of esters. beilstein-journals.org
Construction of the 2,4-Dione Framework
The 1,3-dicarbonyl moiety, also known as a β-diketone, is most commonly synthesized via the Claisen condensation. mdpi.commasterorganicchemistry.com This reaction involves the base-mediated condensation of an ester with a ketone or another ester. pressbooks.pubaklectures.com For the synthesis of this compound, a plausible approach is a crossed Claisen condensation. This would involve the reaction of an ester (such as ethyl trifluoroacetate) with a ketone. Specifically, the methyl ketone, oct-6-yn-2-one, could serve as the nucleophilic partner in this reaction. The greater acidity of the α-hydrogens of the ketone compared to an ester makes it the preferred enolate donor in the reaction. libretexts.org
Introduction and Functionalization of the Oct-7-yne Moiety
The oct-7-yne portion of the molecule contains the terminal alkyne, a versatile functional group for further chemical modifications. A logical precursor for this part of the molecule is an alkynyl methyl ketone. A potential starting material could be a protected hexyne derivative that can be deprotected and converted to the required ketone. The synthesis of the necessary alkynyl ketone could be achieved through various methods, including the hydration of a suitable di-alkyne or the oxidation of a corresponding secondary alcohol.
Detailed Reaction Mechanisms of Key Synthetic Steps
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting potential side products.
Mechanistic Insights into Acylation Reactions Leading to β-Diketones
The formation of the β-diketone framework in this compound would likely proceed through a Claisen condensation mechanism. The key steps are as follows:
Enolate Formation: A strong base, such as sodium hydride or sodium ethoxide, removes an α-proton from the ketone (oct-6-yn-2-one) to form a resonance-stabilized enolate. The α-protons of a ketone are generally more acidic than those of an ester, directing the reaction pathway. libretexts.org
Nucleophilic Attack: The enolate anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester (ethyl trifluoroacetate). This results in the formation of a tetrahedral intermediate.
Leaving Group Elimination: The tetrahedral intermediate collapses, expelling the ethoxide leaving group and forming the β-diketone.
Deprotonation of the Product: The resulting β-diketone has a highly acidic proton between the two carbonyl groups. The base present in the reaction mixture will deprotonate the product, forming a stable enolate. This final deprotonation step is often irreversible and drives the reaction to completion. pressbooks.pub
Protonation: An acidic workup in the final step of the reaction sequence protonates the enolate to yield the final this compound product.
| Step | Description | Key Intermediates |
| 1 | Deprotonation of the α-carbon of the ketone by a strong base. | Enolate of oct-6-yn-2-one |
| 2 | Nucleophilic attack of the enolate on the carbonyl carbon of ethyl trifluoroacetate. | Tetrahedral alkoxide intermediate |
| 3 | Elimination of the ethoxide leaving group to form the β-diketone. | This compound |
| 4 | Deprotonation of the product's acidic α-hydrogen by the base. | Enolate of the final product |
| 5 | Protonation of the enolate during acidic workup. | This compound |
Regio- and Stereoselectivity in Alkyne Introduction
The introduction of the alkynyl group is a critical step in the synthesis of this compound. Achieving the desired regioselectivity, i.e., the specific placement of the alkyne, is paramount.
One common strategy involves the Claisen condensation of a fluorinated ester with a ketone bearing an alkyne moiety. geeksforgeeks.orgbyjus.commasterorganicchemistry.com In this approach, the regioselectivity is predetermined by the choice of starting materials. For instance, the reaction of ethyl trifluoroacetate with a ketone such as hept-6-yn-2-one (B1268144) would theoretically yield the desired product. The enolate of the ketone would selectively attack the carbonyl of the fluorinated ester.
Alternatively, the hydration of an alkynone can also lead to the formation of a β-diketone. mdpi.comresearchgate.net The regioselectivity of this reaction is crucial. For terminal alkynes, hydration typically follows Markovnikov's rule, leading to a methyl ketone. youtube.com However, specific catalysts can be employed to achieve anti-Markovnikov addition, though this is less common for producing 1,3-diketones. In the context of this compound, a direct hydration approach would be challenging to control for the desired regiochemistry.
Stereoselectivity, while not a factor in the structure of this compound itself due to the absence of stereocenters in its most stable tautomeric form, becomes critical when considering subsequent reactions or the synthesis of chiral derivatives. nih.govnih.govyoutube.com For instance, asymmetric reductions of the ketone groups or additions across the alkyne could lead to stereoisomers, and the initial synthesis strategy can influence the stereochemical outcome of these transformations. nih.govmdpi.com
Purity Assessment and Isolation Techniques in the Synthesis of this compound
The purification and characterization of this compound are essential to ensure the compound is suitable for its intended applications. A combination of chromatographic and spectroscopic techniques is typically employed.
Isolation Techniques:
Distillation: For volatile β-diketones, vacuum distillation can be an effective method for purification, separating the product from less volatile impurities or starting materials. nih.gov
Chromatography: Column chromatography using silica (B1680970) gel is a standard method for purifying organic compounds. scholarsresearchlibrary.com The choice of solvent system (eluent) is critical for achieving good separation.
Metal Chelate Formation: A classic and effective method for purifying β-diketones involves their conversion to metal chelates, typically with copper(II) salts. nih.govgoogle.com The resulting copper complex is often a stable, crystalline solid that can be easily separated from impurities by filtration. The pure β-diketone is then recovered by treating the complex with a strong acid. nih.gov
Purity Assessment:
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of a reaction and assess the purity of the product. scholarsresearchlibrary.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy are powerful tools for confirming the structure of this compound and assessing its purity. The presence of characteristic peaks for the trifluoromethyl group, the diketone moiety, and the alkyne are definitive.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, confirming its identity.
Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the molecule, such as the carbonyl groups of the diketone and the carbon-carbon triple bond of the alkyne.
Green Chemistry Principles in the Synthesis of Fluorinated Alkynic Diketones
Applying green chemistry principles to the synthesis of complex molecules like this compound is crucial for minimizing environmental impact. worktribe.comsemanticscholar.orgdovepress.com
Key Green Chemistry Considerations:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. dovepress.com Claisen condensation, for example, can have good atom economy. geeksforgeeks.orgbyjus.com
Use of Safer Solvents and Reagents: Whenever possible, replacing hazardous solvents and reagents with safer alternatives. bioengineer.orgrsc.org For instance, using water as a solvent where feasible or employing less toxic catalysts. rsc.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. semanticscholar.org
Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents is a cornerstone of green chemistry. worktribe.comnih.gov This reduces waste and often leads to more efficient reactions.
Renewable Feedstocks: While not always straightforward for highly specialized chemicals, exploring the use of starting materials derived from renewable resources is a long-term goal.
Advanced Spectroscopic and Crystallographic Investigations of 1,1,1 Trifluorooct 7 Yne 2,4 Dione
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is a cornerstone for the structural elucidation of 1,1,1-Trifluorooct-7-yne-2,4-dione (B6193456), offering detailed information on its atomic connectivity, conformation, and dynamic behavior in solution.
Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) for Structural Assignment
Analysis using ¹H, ¹³C, and ¹⁹F NMR allows for the unambiguous assignment of the compound's core structure. The presence of the highly electronegative trifluoromethyl group and the distinct chemical environments of the protons and carbons result in characteristic spectral patterns.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the acetylenic proton, the methylene (B1212753) groups, and the methine proton within the β-diketone moiety. The chemical shifts are influenced by the proximity to the electron-withdrawing trifluoromethyl group and the triple bond.
¹³C NMR: The carbon spectrum provides data for each of the eight carbon atoms in the molecule. The carbonyl carbons and the carbon of the trifluoromethyl group exhibit particularly characteristic chemical shifts. The terminal alkyne carbons also show unique resonances in the typical range for sp-hybridized carbons.
¹⁹F NMR: As the compound contains a CF₃ group, ¹⁹F NMR is a crucial tool. It is expected to show a singlet for the three equivalent fluorine atoms. The chemical shift of this signal is indicative of the electronic environment around the trifluoromethyl group.
The following table summarizes the anticipated NMR chemical shifts for this compound in a standard solvent like CDCl₃. These are predictive values based on established chemical shift theory and data from analogous structures.
| Atom Site | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ¹⁹F Chemical Shift (δ, ppm) |
| C1 (C≡CH) | ~2.0 | ~70 | N/A |
| C2 (C≡CH) | N/A | ~82 | N/A |
| C3 (-CH₂-) | ~2.5 | ~18 | N/A |
| C4 (-CH₂-) | ~2.8 | ~42 | N/A |
| C5 (C=O) | N/A | ~198 (keto) / ~180 (enol) | N/A |
| C6 (-CH₂-) | ~6.2 (enol) | ~95 (enol) | N/A |
| C7 (C=O) | N/A | ~190 (keto) / ~160 (enol, JCF) | N/A |
| C8 (CF₃) | N/A | ~117 (quartet, JCF) | ~ -78 (singlet) |
Note: The chemical shifts for the β-dicarbonyl portion (C5, C6, C7) are highly dependent on the keto-enol tautomeric equilibrium.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Analysis
To confirm the atomic connectivity and gain insight into the spatial arrangement of the atoms, a suite of 2D NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the protons on C3 and C4, confirming the structure of the pentynyl side chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signals to their respective carbon signals (e.g., the C1 proton to the C1 carbon, C3 protons to the C3 carbon, etc.).
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique would provide information about through-space proximity of atoms, which is crucial for conformational analysis, particularly in determining the geometry of the dominant enol tautomer.
Dynamic NMR Studies on Tautomeric Equilibria
Like most β-diketones, this compound exists as a mixture of keto and enol tautomers. daneshyari.comresearchgate.net The strong electron-withdrawing nature of the trifluoromethyl group significantly influences this equilibrium, generally favoring the enol form. daneshyari.com There are two possible enol tautomers, with the equilibrium typically favoring the isomer that maximizes conjugation. researchgate.net
Dynamic NMR studies, such as variable-temperature NMR, would allow for the investigation of the kinetics and thermodynamics of this tautomeric interconversion. By monitoring the chemical shifts and line shapes of the protons and carbons in the dicarbonyl moiety at different temperatures, the equilibrium constants and the energy barrier for the proton transfer can be determined. In nonpolar solvents, these compounds typically exist as a mixture of two chelated cis-enol forms. daneshyari.comresearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition Determination
HRMS is indispensable for confirming the elemental composition of this compound by providing a highly accurate mass measurement of the molecular ion.
Ionization Techniques and Fragmentation Pathway Elucidation
The compound has a predicted monoisotopic mass of 192.03981 Da. uni.lu Common soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) would be used to generate the molecular ion, likely as an adduct such as [M+H]⁺ (m/z 193.04709) or [M+Na]⁺ (m/z 215.02903). uni.lu
Tandem mass spectrometry (MS/MS) experiments on the isolated molecular ion would be used to study its fragmentation pathways. Key fragmentation patterns for β-diketones often involve:
Alpha-cleavage: Breakage of the C-C bonds adjacent to the carbonyl groups.
McLafferty Rearrangement: If sterically possible, this involves the transfer of a gamma-hydrogen to a carbonyl oxygen, followed by cleavage.
Loss of small neutral molecules: Such as CO, H₂O, or cleavage of the side chain.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Fingerprinting
Characteristic Absorption Bands of Trifluoromethyl and Alkyne Groups
No experimental data is available.
Analysis of Carbonyl Vibrations in β-Diketone Systems
No experimental data is available.
X-ray Crystallography for Unambiguous Solid-State Structure Determination
Single-Crystal Growth Methodologies and Diffraction Data Collection
No experimental data is available.
Molecular Geometry, Bond Lengths, Angles, and Dihedral Angles
No experimental data is available.
Intermolecular Interactions and Crystal Packing Analysis
No experimental data is available.
Theoretical and Computational Chemistry Studies on 1,1,1 Trifluorooct 7 Yne 2,4 Dione
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to predicting the behavior of molecules like 1,1,1-Trifluorooct-7-yne-2,4-dione (B6193456). These methods allow for the detailed examination of electron distribution, molecular geometry, and energy, which are critical for understanding its chemical properties.
Density Functional Theory (DFT) has become a standard and powerful tool for investigating the properties of β-diketones and their metal complexes. mdpi.comresearchgate.net For this compound, DFT calculations, typically using functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-311++G(d,p)), would be employed to determine its most stable three-dimensional structure (ground state geometry).
The process involves optimizing the molecular geometry to find the lowest energy arrangement of atoms. For a molecule like this, calculations would be performed on both the diketo and enol tautomers to determine their respective ground state geometries. Key parameters obtained include bond lengths, bond angles, and dihedral angles. The presence of the electron-withdrawing trifluoromethyl (CF₃) group and the butynyl group introduces significant electronic and steric effects that shape the molecule's final geometry.
Furthermore, DFT is used to calculate vibrational frequencies. These theoretical frequencies correspond to the molecule's infrared (IR) spectrum. By comparing calculated frequencies with experimental IR data, scientists can confirm the molecular structure and identify the predominant tautomeric form present in a sample. mdpi.com For example, distinct calculated stretching frequencies for the carbonyl (C=O) groups in the diketo form versus the C=C and C=O stretches in the enol form allow for clear differentiation. mdpi.com
Illustrative DFT-Calculated Geometrical Parameters for a Trifluoromethyl β-Diketone Enol Form This table presents typical bond lengths for the chelated enol ring of a trifluoromethyl β-diketone, based on general findings for this class of compounds, as specific data for this compound is not available.
| Bond | Typical Calculated Bond Length (Å) |
| C=O | ~1.28 - 1.32 |
| C-O(H) | ~1.33 - 1.37 |
| C=C | ~1.37 - 1.41 |
| C-C | ~1.42 - 1.46 |
| O-H | ~0.98 - 1.02 |
| H···O | ~1.60 - 1.75 |
High-Level Ab Initio Methods for Thermochemical Properties
While DFT is highly efficient, high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)), provide more accurate energetic and thermochemical data. These methods more rigorously account for electron correlation, which is the interaction between electrons.
For a molecule like this compound, these high-level calculations would be crucial for obtaining benchmark values for:
Tautomeric Energies: Precisely calculating the energy difference between the keto and enol forms.
Reaction Enthalpies: Determining the energy changes for potential chemical reactions.
Rotational Barriers: Accurately predicting the energy required to rotate around single bonds.
Due to their high computational cost, these methods are often used to validate results from DFT calculations for a specific set of molecules, ensuring the chosen DFT functional is reliable for predicting the properties of the broader class of compounds.
Conformational Landscapes and Tautomeric Preferences
The flexibility of the this compound structure gives rise to a complex conformational landscape, dominated by the equilibrium between its keto and enol forms.
β-Diketones exist in a dynamic equilibrium between a diketo tautomer and at least one enol tautomer. masterorganicchemistry.com For an unsymmetrical β-diketone like this compound, two different enol forms are possible, leading to a potential enol-enol equilibrium as well. daneshyari.comresearchgate.net The enol form is significantly stabilized by a strong intramolecular hydrogen bond, which forms a six-membered pseudo-aromatic ring.
Computational modeling has shown that for trifluoromethyl-β-diketones, the enol form is generally more stable than the keto form. daneshyari.combit.edu.cn The strongly electron-withdrawing nature of the CF₃ group influences the acidity of the adjacent protons and the stability of the resulting enolates. DFT calculations are the primary tool for quantifying the relative stabilities of these tautomers by comparing their computed ground-state energies. Studies on similar molecules show that the equilibrium lies heavily towards the enol tautomers, often accounting for over 90% of the mixture in nonpolar solvents. mdpi.com The enol form where the double bond is in conjugation with the butynyl group would be expected to have different stability compared to the one where it is adjacent to the CF₃ group.
Illustrative Relative Energies of Tautomers for Trifluoromethyl β-Diketones This table illustrates typical energy differences between tautomers for this class of compounds as determined by computational methods. Negative values indicate stability relative to the diketo form.
| Compound (Analog) | Tautomer | Relative Energy (kcal/mol) |
| Trifluoroacetylacetone | Diketo | 0.0 (Reference) |
| Trifluoroacetylacetone | Enol 1 (OH near CF₃) | -8 to -11 |
| Trifluoroacetylacetone | Enol 2 (OH near CH₃) | -7 to -10 |
Exploration of Rotational Barriers and Stable Conformers
Beyond tautomerism, this compound can adopt various conformations due to rotation around its single bonds. The key rotational degrees of freedom are around the C-C bonds connecting the diketone core to the trifluoromethyl and butynyl groups.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
A crucial application of computational chemistry is the prediction of spectroscopic data, which serves as a bridge between theoretical models and experimental reality.
DFT calculations can accurately predict infrared (IR) and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies and IR intensities can be plotted to generate a theoretical IR spectrum. This is invaluable for interpreting experimental spectra. For instance, trifluoromethyl-β-diketones have characteristic IR absorption bands that distinguish the tautomers. mdpi.com
Illustrative Calculated vs. Experimental IR Frequencies for Trifluoromethyl β-Diketones This table shows representative frequency ranges for the key functional groups in trifluoromethyl β-diketones, aiding in the identification of tautomeric forms.
| Vibrational Mode | Tautomeric Form | Typical Wavenumber Range (cm⁻¹) |
| C=O Stretch (asymmetric & symmetric) | Diketo | 1700 - 1790 |
| C=O Stretch (conjugated) | Enol | 1650 - 1700 |
| C=C Stretch / C=O Stretch (chelated) | Enol | 1550 - 1640 |
Similarly, NMR chemical shifts (e.g., ¹H, ¹³C, ¹⁹F) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The chemical shift of the enolic proton is particularly sensitive to the strength of the intramolecular hydrogen bond and is a key indicator of the enol form. Comparing calculated chemical shifts with experimental NMR data helps confirm assignments and provides detailed insight into the electronic structure and tautomeric equilibrium of this compound in solution. daneshyari.comresearchgate.net While experimental data for the title compound is scarce, this combined computational and spectroscopic approach is a cornerstone of modern chemical characterization. nih.govnih.gov
Frontier Molecular Orbital (FMO) Analysis for Reactivity Predictions
A comprehensive search of scholarly databases yields no specific studies on the Frontier Molecular Orbital (FMO) analysis of this compound. FMO theory is a critical tool in predicting the reactivity of chemical species, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, this would involve calculating the energies and visualizing the spatial distribution of these orbitals to understand its electrophilic and nucleophilic sites and to predict its behavior in pericyclic reactions.
In related families of trifluoromethyl-containing β-diketones, FMO analysis has been instrumental. However, the unique combination of the trifluoromethyl group and a terminal alkyne in the octyne chain of this compound necessitates a dedicated computational study to produce accurate data. Without such research, any discussion on its specific HOMO-LUMO gap, orbital energies, and resulting reactivity remains speculative.
Table 1: Hypothetical FMO Data for this compound
| Parameter | Value (Arbitrary Units) |
| HOMO Energy | Not Available |
| LUMO Energy | Not Available |
| HOMO-LUMO Gap | Not Available |
Note: The data in this table is for illustrative purposes only, as no published values could be found.
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
For a molecule like this compound, MD simulations could elucidate the flexibility of the octyne chain, the orientation of the trifluoromethyl group, and the influence of various solvents on its tautomeric equilibrium between the keto and enol forms. This information is vital for understanding its behavior in solution, which is crucial for applications in synthesis and materials science. The absence of such studies means that a detailed, evidence-based description of its dynamic properties cannot be provided at this time.
Table 2: Potential Parameters for MD Simulation of this compound
| Simulation Parameter | Description |
| Force Field | Not Determined |
| Solvent Model | Not Investigated |
| Simulation Time | Not Performed |
| Key Dynamic Properties | Uncharacterized |
Note: This table highlights the parameters that would be defined in an MD simulation study, but which are currently unavailable for this specific compound.
Chemical Transformations and Reactivity Profile of 1,1,1 Trifluorooct 7 Yne 2,4 Dione
Alkyne-Based Reactions for Functional Group Interconversion
The terminal alkyne moiety is a versatile functional group that can participate in a wide array of chemical transformations.
Click Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The terminal alkyne in 1,1,1-Trifluorooct-7-yne-2,4-dione (B6193456) is an ideal handle for "click chemistry." In theory, it should readily undergo Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with various azides to form 1,4-disubstituted 1,2,3-triazoles. This reaction is known for its high efficiency and functional group tolerance. While there is no specific data for this compound, the general mechanism is well-established.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is another potential reaction. However, this would require prior modification of the terminal alkyne to a strained cycloalkyne, a transformation for which there are no documented examples starting from this specific substrate.
Hydrofunctionalization Reactions (Hydration, Hydroboration, Hydrosilylation)
Hydration: The hydration of the terminal alkyne, typically catalyzed by mercury or gold salts, would be expected to yield a methyl ketone at the C-8 position.
Hydroboration-Oxidation: This two-step process would likely lead to the formation of an aldehyde at the terminal carbon (C-8) via an anti-Markovnikov addition of borane (B79455) across the triple bond, followed by oxidation.
Hydrosilylation: The addition of a hydrosilane across the alkyne, often catalyzed by platinum or other transition metals, would introduce a silyl (B83357) group, which can be a versatile synthetic intermediate.
Cycloaddition Reactions (e.g., [2+2], [2+3], [2+4] Cycloadditions)
The alkyne functionality could, in principle, participate in various cycloaddition reactions. For instance, a [3+2] cycloaddition with an azide (B81097) (as in CuAAC) is a classic example. Other cycloadditions, such as [2+2] with alkenes or [4+2] (Diels-Alder) with dienes, are theoretically possible but would depend on the specific reaction conditions and the nature of the reaction partner.
Polymerization and Oligomerization via Alkyne Linkage
Terminal alkynes can be polymerized through various methods, including those catalyzed by transition metals. It is conceivable that this compound could serve as a monomer in such reactions, leading to polymers with repeating trifluoromethyl-β-diketone units. However, no such polymers have been reported.
Reactivity of the β-Diketone Moiety as a Nucleophile and Electrophile
The β-diketone moiety exists in equilibrium between its diketo and enol forms. The enol form can act as a nucleophile, while the carbonyl carbons are electrophilic centers.
Condensation Reactions with Nitrogen and Oxygen Nucleophiles
The β-diketone is expected to react with nitrogen nucleophiles like primary amines and hydrazines to form enaminones and pyrazoles, respectively. Similarly, condensation with oxygen nucleophiles, such as hydroxylamine, would likely yield isoxazoles. The presence of the electron-withdrawing trifluoromethyl group would enhance the electrophilicity of the adjacent carbonyl carbon, likely directing nucleophilic attack to this position.
Concluding Remarks
The unique combination of a terminal alkyne and a trifluoromethyl-β-diketone in this compound suggests a rich and versatile chemical reactivity. However, the current body of scientific literature does not provide the specific experimental data required to create a detailed and authoritative article on its chemical transformations. The discussion above is based on established principles of organic chemistry and the known reactivity of similar functional groups. Future research into this compound is needed to confirm these predictions and unlock its full potential in synthesis and materials science.
No Specific Research Found for this compound
Following a comprehensive search of scientific databases and chemical literature, it has been determined that there is a significant lack of specific research data for the chemical compound This compound . While extensive information exists for related compounds, such as other trifluoromethyl-β-diketones and various alkynes, the explicit chemical transformations and reactivity profile of this compound are not detailed in the available literature.
Public chemical databases, including PubChem, contain basic structural information and predicted properties for this compound, but they also confirm the absence of published literature specifically studying this compound.
Due to the strict requirement to focus solely on This compound and not extrapolate from related molecules, it is not possible to generate a scientifically accurate and detailed article covering the requested sections on its chemical transformations, reactivity profile, and derivatization. The creation of such an article would necessitate speculative information, which falls outside the defined scope of this project.
Further research into the synthesis and reactivity of this specific multifunctional compound is required before a comprehensive and authoritative article on its chemical behavior can be written.
Advanced Materials Applications and Catalysis Enabled by 1,1,1 Trifluorooct 7 Yne 2,4 Dione
Ligand Design and Coordination Chemistry in Organometallic Catalysis
The β-diketone moiety of 1,1,1-Trifluorooct-7-yne-2,4-dione (B6193456) is a classic chelating group for a wide array of metal ions. The presence of the electron-withdrawing trifluoromethyl group can significantly influence the electronic properties of the resulting metal complexes, potentially enhancing their catalytic activity and stability. The terminal alkyne offers a reactive handle for further functionalization or for anchoring the ligand to a support.
Development of Homogeneous and Heterogeneous Catalysts for Organic Reactions
Theoretically, this compound could serve as a ligand in the development of both homogeneous and heterogeneous catalysts. In homogeneous catalysis, its metal complexes would be soluble in the reaction medium. The terminal alkyne could be exploited to immobilize these complexes onto solid supports, such as polymers or silica (B1680970), thereby creating heterogeneous catalysts that are easily separable from the reaction products.
Application in Asymmetric Catalysis and Chiral Ligand Synthesis
The synthesis of chiral ligands is a cornerstone of asymmetric catalysis. The dione (B5365651) backbone of this compound could be modified with chiral auxiliaries to create enantiomerically pure ligands. These chiral ligands, when complexed with a suitable metal center, could then be employed to catalyze a variety of stereoselective transformations, yielding high-value chiral products.
Self-Assembly of Coordination Polymers and Metal-Organic Frameworks (MOFs)
Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.commdpi.com The bifunctional nature of this compound, with its chelating diketone and reactive alkyne, makes it a hypothetical candidate for the construction of novel MOFs. The alkyne group could participate in click chemistry reactions to form extended, porous networks with potential applications in gas storage, separation, and catalysis.
Precursor for Fluorinated Polymers and Specialty Materials
The trifluoromethyl group is a key feature for imparting unique properties to polymers, such as thermal stability, chemical resistance, and low surface energy.
Incorporation into Polymeric Scaffolds for Enhanced Properties
Through polymerization of its alkyne functionality or by co-polymerization with other monomers, this compound could be incorporated into various polymer backbones. The resulting fluorinated polymers would be expected to exhibit enhanced properties, making them suitable for demanding applications in electronics, aerospace, and biomedical devices.
Synthesis of Low Surface Energy Coatings and Dielectric Materials
Fluorinated polymers are well-known for their low surface energy, leading to applications in hydrophobic and oleophobic coatings. mdpi.comresearchgate.net Materials derived from this compound could be used to create coatings that repel water and oils, finding use in self-cleaning surfaces and anti-fouling materials. mdpi.comresearchgate.net Furthermore, the introduction of fluorine often lowers the dielectric constant of a material. Polymers incorporating this compound could therefore be valuable as low-k dielectric materials in microelectronics, helping to reduce signal delay and power consumption in integrated circuits.
While the specific compound this compound remains largely uninvestigated, its constituent functional groups point towards a rich and varied potential in materials science and catalysis. Future research is needed to synthesize and characterize this compound and its derivatives to unlock their promising applications.
Optoelectronic and Photonic Materials Development
The β-diketone scaffold is central to the development of new optoelectronic and photonic materials, particularly when functionalized with groups like trifluoromethyl (CF₃) that modulate electronic properties.
The this compound structure is exceptionally well-suited for creating luminescent materials for probes and OLEDs. The β-diketone portion acts as a powerful bidentate ligand, or "antenna," capable of chelating metal ions and efficiently transferring energy to them. mdpi.comnih.gov The presence of a trifluoromethyl group is particularly advantageous; its strong electron-withdrawing nature enhances the sensitizing effect, leading to higher luminous efficiency in complexes, especially with lanthanide ions like Europium (Eu³⁺). mdpi.com
These characteristics are foundational for designing luminescent probes. For instance, trifluoromethyl-containing β-diketones exhibit significant changes in their fluorescence upon binding to specific metal ions. nih.gov An anthracene-CF₃ diketone, for example, showed a six-fold increase in fluorescence intensity and a 70 nm blue shift upon binding to Mg²⁺, demonstrating its potential as a selective molecular probe. nih.gov Similarly, Eu³⁺ complexes with trifluorinated β-diketone ligands can act as highly selective and sensitive probes for other metal ions, such as Al³⁺, with detection possible by the naked eye under UV light. mdpi.com
In the realm of OLEDs, lanthanide β-diketonate complexes are explored as emissive materials due to their sharp emission lines and high theoretical quantum yields. nih.govmdpi.com By incorporating ligands like this compound into metal complexes, it is possible to create the active layers for OLEDs. mdpi.com Aluminum complexes with β-diketone ligands have also been developed that exhibit thermally activated delayed fluorescence (TADF), a crucial mechanism for achieving high efficiency in next-generation OLEDs. researchgate.net The terminal alkyne on this compound offers a further advantage, allowing the luminescent complex to be polymerized or grafted into a device structure.
A key feature of materials derived from this compound is the ability to tune their photophysical properties through deliberate structural changes. nih.gov The emission characteristics of such compounds can be modulated by several factors, including solvent polarity and coordination with metal ions. Aryl trifluoromethyl-containing β-diketones, for example, display strong solvatochromism, where their emission spectra shift to longer wavelengths (a bathochromic shift) as the polarity of the solvent increases. nih.gov
The tautomeric equilibrium between the keto and enol forms of the β-diketone moiety also provides a mechanism for tuning photophysical response. researchgate.net This equilibrium is sensitive to the chemical environment, and designing molecules that leverage this property can lead to probes with ultrahigh sensitivity to polarity. researchgate.net The terminal alkyne of this compound provides a site for attaching various functional groups, offering another powerful route to modify the electronic structure and fine-tune the resulting optical properties.
Table 1: Representative Photophysical Properties of Functional β-Diketone Derivatives This table presents illustrative data for related trifluoromethyl β-diketone compounds to demonstrate the principles of tunability.
| Compound Type | Modification/Condition | Emission Wavelength (λem) | Quantum Yield (Φf) | Key Observation | Reference |
|---|---|---|---|---|---|
| Aryl-CF₃ β-diketone | In Toluene (Non-polar) | ~430 nm | ~0.40 | Emission is in the blue region. | nih.gov |
| Aryl-CF₃ β-diketone | In Acetonitrile (Polar) | ~530 nm | ~0.01 | Significant red-shift (solvatochromism) and quenching in polar solvent. | nih.gov |
| Anthracene-CF₃ β-diketone | In Ethanol | - | - | Base fluorescence. | nih.gov |
| Anthracene-CF₃ β-diketone | In Ethanol + 1 eq. Mg²⁺ | 70 nm Blue Shift | 6x Increase | Demonstrates potential as a selective metal ion probe. | nih.gov |
| Eu(III) Complex with Phenyl-β-diketone | Crystalline Phase | 611 nm | Higher QY | Efficient energy transfer from ligand to Eu³⁺. | mdpi.com |
| Eu(III) Complex with Naphthyl-β-diketone | Crystalline Phase | 611 nm | Lower QY | Extended π-conjugation lowers ligand energy levels, reducing energy transfer efficiency to Eu³⁺. | mdpi.com |
Functionalization of Surfaces and Nanomaterials
The bifunctional nature of this compound makes it an ideal linker molecule for modifying surfaces and creating advanced hybrid materials.
The terminal alkyne group is a perfect functional handle for "click chemistry," a class of reactions known for being highly efficient, specific, and reliable. The most prominent of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), where an alkyne reacts with an azide (B81097) to form a highly stable triazole ring. nih.gov This reaction provides a robust method for covalently grafting the molecule onto any surface that has been pre-functionalized with azide groups.
This technique can be used to modify a wide range of materials, from nanoparticles and polymers to biological substrates. For example, the surfaces of wood pulp fibers have been successfully modified and cross-linked by first introducing alkyne and azide groups onto the fibers and then using the CuAAC reaction to form covalent bonds between them. nih.gov In a similar manner, this compound can be attached to azide-modified silica nanoparticles, quantum dots, or polymer films. Once grafted, the β-diketone moiety is exposed on the surface, ready to chelate metal ions or impart specific properties like hydrophobicity or luminescence. This approach has been used to attach bioorthogonal handles to proteins for visualization on blot membranes, highlighting the versatility of the alkyne group for surface functionalization. nih.gov
Hybrid materials, which combine inorganic and organic components at the molecular level, can exhibit properties superior to either component alone. This compound is a prime candidate for synthesizing such materials due to its ability to bridge these two phases.
The β-diketone end can coordinate strongly to inorganic components like metal ions or the surface of metal oxide nanoparticles (e.g., ZnO, TiO₂). nih.govmdpi.com The alkyne end can then be used to covalently link this inorganic component to an organic polymer matrix via click chemistry. nih.gov This creates a true hybrid material with a robust interface between the organic and inorganic domains. For example, one could functionalize zinc oxide nanoparticles (ZnO-NPs) with the β-diketone end of the molecule and then use the alkyne end to react with an azide-functionalized epoxy or polysiloxane polymer. nih.govmdpi.com The result would be a polymer composite with enhanced thermal or mechanical properties, where the nanoparticles are perfectly dispersed and integrated. mdpi.com
Furthermore, this approach allows for the creation of functional hybrid materials. By first forming a luminescent lanthanide complex with the β-diketone, this entire emissive unit can then be incorporated into a polymer backbone using the alkyne handle. nih.govnih.gov This has been demonstrated by creating luminescent polylactides (PLAs) where a β-diketone complex acts as both the luminescent center and the initiator for polymerization. nih.gov Such strategies enable the development of materials like flexible luminescent films, targeted drug delivery nanoparticles, and advanced sensors. nih.govnih.gov
Future Research Directions and Emerging Paradigms in the Chemistry of 1,1,1 Trifluorooct 7 Yne 2,4 Dione
Exploration of Sustainable Synthetic Methodologies and Green Chemistry Applications
The future synthesis of 1,1,1-trifluorooct-7-yne-2,4-dione (B6193456) and its derivatives will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. Traditional methods for creating β-diketones, such as the Claisen condensation, are being refined to use more environmentally benign solvents and bases. mdpi.commdpi.com For instance, research into solid-supported catalysts or enzymatic approaches could offer pathways that minimize waste and avoid harsh reaction conditions. mdpi.com
The terminal alkyne group offers another avenue for green chemistry applications. The direct carboxylation of terminal alkynes using carbon dioxide as a C1 feedstock represents a highly atom-economical and sustainable method for creating valuable propiolic acids. rsc.org Applying such a strategy to this compound could open up new classes of functionalized molecules. Furthermore, the development of recyclable catalysts, such as metal nanoparticles on graphitic carbon nitride, for alkyne functionalization presents a sustainable approach for reactions like halogenation and coupling. nih.gov
Table 1: Comparison of Traditional vs. Green Synthetic Approaches
| Reaction Type | Traditional Method | Potential Green Alternative | Key Advantage |
| β-Diketone Synthesis | Claisen condensation with strong bases (e.g., NaH) in organic solvents. mdpi.com | Enzyme-catalyzed condensation or use of recyclable solid bases. mdpi.com | Reduced hazardous waste, milder conditions. |
| Alkyne Functionalization | Stoichiometric metal reagents. | Catalytic direct C-H functionalization (e.g., using CO2). rsc.org | High atom economy, use of renewable feedstock. |
| Coupling Reactions | Homogeneous precious metal catalysts. | Heterogeneous, recyclable nanocatalysts. nih.gov | Catalyst reusability, lower cost. |
Integration into Automated Synthesis and High-Throughput Experimentation Platforms
The structural complexity and multiple reactive sites of this compound make it an ideal candidate for exploration using automated synthesis and high-throughput experimentation (HTE). HTE platforms, which utilize automated liquid handling systems and parallel reaction vessels, can rapidly screen a wide array of catalysts and reaction conditions. motion.ac.in This would be invaluable for optimizing the synthesis of the parent molecule and for exploring its reactivity.
For example, an HTE approach could be used to screen libraries of potential catalysts for reactions involving either the alkyne or the β-diketone moiety. mpg.de Techniques like high-throughput gas chromatography, mass spectrometry, and NMR spectroscopy can be integrated into these platforms for rapid analysis of reaction outcomes, accelerating the discovery of novel transformations and applications. motion.ac.in The development of multifunctional purification beads can further streamline the creation of diverse chemical libraries based on the this compound scaffold. acs.org
Development of Novel Catalytic Systems and Cascade Reactions
The dual functionality of this compound invites the development of novel catalytic systems that can selectively act on one functional group or engage both in powerful cascade reactions. A cascade reaction, also known as a domino or tandem reaction, involves at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all within a single pot. wikipedia.org
Future research could focus on designing catalysts that initiate a reaction at one end of the molecule, which then triggers a subsequent cyclization or functionalization at the other end. For instance, a metal-catalyzed reaction at the alkyne, such as an A³ coupling (alkyne-aldehyde-amine), could be followed by an intramolecular condensation involving the β-diketone. nih.gov The development of catalytic systems for such transformations would be a significant advance, offering rapid access to complex molecular architectures. wikipedia.orgbaranlab.org Furthermore, the β-diketone moiety itself can be synthesized via various catalytic methods, including biocatalysis and organocatalysis, which could be incorporated into one-pot procedures. mdpi.com
Expanding Applications in Advanced Functional Materials and Nanotechnology
The unique combination of a trifluoromethyl group and a terminal alkyne makes this compound a promising building block for advanced materials. Fluorinated β-diketones are well-known for their ability to form stable complexes with a variety of metal ions, including lanthanides, leading to materials with interesting luminescent and magnetic properties. mdpi.comresearchgate.net The presence of fluorine can enhance the luminescence intensity of these complexes. researchgate.net
The terminal alkyne group is a versatile handle for polymerization and surface functionalization. numberanalytics.com It is a key component in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, which is widely used to create functional polymers and modify surfaces. oup.com This opens the door to incorporating this compound into:
Conjugated Polymers: Alkyne-based polymers are used in a variety of high-tech applications due to their electronic and optical properties. oup.com
Functional Nanoparticles: The alkyne group can be used to attach the molecule to nanoparticles, allowing for direct imaging and tracking, or to impart specific properties to the nanoparticle surface. acs.orgnih.gov
Soft Materials: Alkyne-functionalized polymers can be cross-linked to form soft elastomers with tunable mechanical properties, comparable to those of human soft tissues. acs.org
Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Engineering
The full potential of this compound will be realized through interdisciplinary research that bridges organic chemistry, materials science, and engineering. The introduction of fluorine atoms can significantly alter the biological properties of molecules, suggesting potential applications in medicinal chemistry and chemical biology. nih.govnih.gov For example, metal complexes of fluorinated β-diketones have shown promise as antimicrobial and anticancer agents. nih.govunicam.it
The synergy between the different fields can be envisioned as follows:
Organic chemists will design and optimize synthetic routes and explore the fundamental reactivity of the molecule. researchersjob.com
Materials scientists will use the molecule as a building block to create novel polymers, metal-organic frameworks, and nanoparticles, and will characterize their physical properties (e.g., conductivity, luminescence, mechanical strength). mdpi.comacs.org
Engineers will then integrate these advanced materials into functional devices, such as sensors, flexible electronics, or drug delivery systems. rsc.org
This collaborative approach will be essential to translate the unique chemical properties of this compound into practical technologies and innovative solutions to scientific challenges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
